Gemcitabine 5'-diphosphate
Description
Properties
IUPAC Name |
[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2N3O10P2/c10-9(11)6(15)4(3-22-26(20,21)24-25(17,18)19)23-7(9)14-2-1-5(12)13-8(14)16/h1-2,4,6-7,15H,3H2,(H,20,21)(H2,12,13,16)(H2,17,18,19)/t4-,6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQISCZGNNXEMD-QPPQHZFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2N3O10P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401344657 | |
| Record name | Gemcitabine 5'-diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401344657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116371-66-5 | |
| Record name | Gemcitabine 5'-diphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116371665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gemcitabine 5'-diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401344657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GEMCITABINE 5'-DIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FIZ684IIK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Intracellular Biotransformation and Metabolic Pathways of Gemcitabine 5 Diphosphate
Precursor Uptake and Transport
Due to its hydrophilic nature, gemcitabine's passive diffusion across cellular membranes is slow. wjgnet.com Therefore, its entry into cells is primarily facilitated by specialized membrane proteins known as human nucleoside transporters (hNTs). wjgnet.comaacrjournals.orgnih.gov The activity of these transporters is a prerequisite for gemcitabine's pharmacological action, as cells lacking functional transporters are highly resistant to the drug. aacrjournals.orgnih.gov
Role of Human Nucleoside Transporters (hNTs) in Gemcitabine (B846) Influx
Two main families of nucleoside transporters are responsible for gemcitabine uptake: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). researchgate.netnih.gov
Human equilibrative nucleoside transporters, specifically hENT1 and hENT2, are bidirectional transporters that facilitate the movement of gemcitabine across the cell membrane down its concentration gradient. researchgate.netnih.gov hENT1 is considered the major transporter for gemcitabine in many cancer cells, including pancreatic cancer. researchgate.netnih.govnih.gov Studies have shown that higher expression of hENT1 correlates with increased gemcitabine uptake and sensitivity. nih.govaacrjournals.org hENT2 also contributes to gemcitabine uptake, although generally to a lesser extent than hENT1. nih.govnih.gov The inhibition of these transporters with agents like nitrobenzylthioinosine (NBMPR) or dipyridamole (B1670753) can significantly increase resistance to gemcitabine. aacrjournals.orgnih.gov
| Transporter | Family | Transport Mechanism | Gemcitabine Transport Role | Key Findings |
|---|---|---|---|---|
| hENT1 | Equilibrative (SLC29A1) | Bidirectional, Na+-independent | Major transporter in many cancers researchgate.netnih.gov | High expression correlates with increased gemcitabine sensitivity. nih.gov |
| hENT2 | Equilibrative (SLC29A2) | Bidirectional, Na+-independent | Contributes to uptake, often to a lesser extent than hENT1. nih.govnih.gov | Inhibition increases gemcitabine resistance. nih.gov |
| hCNT1 | Concentrative (SLC28A1) | Unidirectional, Na+-dependent | Significant role in gemcitabine influx. oup.com | Uptake efficiency can be comparable to hENT1. nih.gov |
| hCNT3 | Concentrative (SLC28A3) | Unidirectional, Na+-dependent | Transports a broad range of nucleosides, including gemcitabine. wjgnet.comnih.gov | Expression levels can predict patient outcomes. nih.gov |
Factors Influencing Transporter Expression and Activity in Cellular Systems
The expression and activity of nucleoside transporters can be influenced by a variety of factors, ultimately impacting a cell's sensitivity to gemcitabine. aacrjournals.orgnih.govnih.gov The expression levels of hENT1 and CNT3 have been identified as potential predictive markers for patient survival following gemcitabine therapy. nih.govnih.gov
Several cellular and molecular factors can modulate transporter expression:
Genetic and Epigenetic Regulation: Single nucleotide polymorphisms (SNPs) in the genes encoding these transporters can affect their expression and function. mdpi.com Epigenetic modifications, such as histone modifications, can also control the expression of drug transporter genes. mdpi.com
Tumor Microenvironment: The tumor microenvironment, including factors like hypoxia and the presence of certain cytokines (e.g., TGF-β), can alter the expression of nucleoside transporters. nih.gov Overexpression of mucins in some cancers can create a physical barrier that hinders drug uptake by transporters. nih.gov
Chemotherapeutic Agents: Treatment with chemotherapeutic drugs, including gemcitabine itself, can alter the expression profile of transporters in cancer cells. nih.gov
Protein-Protein Interactions: There is evidence that hENT1 may form complexes with other proteins, such as hENT2, which could influence its stability and function at the plasma membrane. oup.com
Enzymatic Phosphorylation to Gemcitabine 5'-Diphosphate
Once inside the cell, gemcitabine must undergo a series of phosphorylation steps to become pharmacologically active. nih.govclinpgx.org The initial phosphorylation is a critical and rate-limiting step in this activation cascade. clinpgx.orgnih.govnih.gov
Deoxycytidine Kinase (DCK) Activity in Gemcitabine 5'-Monophosphate Formation
The first phosphorylation of gemcitabine is catalyzed by the enzyme deoxycytidine kinase (dCK), which converts gemcitabine into gemcitabine 5'-monophosphate (dFdCMP). clinpgx.orgaacrjournals.orgnih.govdrugbank.com This step is considered the major rate-limiting factor for the activation of gemcitabine. nih.govnih.gov The efficiency of this conversion is high, as dCK has a strong affinity for gemcitabine as a substrate. nih.gov
The activity of dCK is crucial for the subsequent formation of the di- and triphosphate forms of gemcitabine. patsnap.comresearchgate.net Studies have demonstrated a direct correlation between the level of dCK activity and the sensitivity of cancer cells to gemcitabine. aacrjournals.orgnih.gov Cells with low dCK activity or expression often exhibit resistance to the drug. aacrjournals.orgnih.gov Therefore, the expression and activity of dCK are key determinants of gemcitabine's efficacy. oup.comnih.gov
Kinetic Parameters and Substrate Specificity of DCK for Gemcitabine
Research using purified human DCK has established the Michaelis-Menten constant (Kₘ) for gemcitabine. The Kₘ value, which reflects the substrate concentration at which the enzyme reaches half of its maximum velocity, indicates the affinity of the enzyme for the substrate. For gemcitabine, the Kₘ value has been reported to be 4.6 µM. nih.govnih.gov This is comparable to the Kₘ for the natural substrate, deoxycytidine (CdR), which is 1.5 µM, indicating that gemcitabine is an appropriate and effective substrate for DCK. nih.govnih.gov In some studies, biphasic kinetics have been observed for deoxycytidine phosphorylation in various cell lines, with Kₘ values reported at 0.4 µM and 23.2 µM in A2780 cells, and 1.5 µM and 15.9 µM in C26-10 cells. nih.gov
The catalytic efficiency of an enzyme, often expressed as the Vmax/Kₘ ratio, has been shown to correlate with the accumulation of the active metabolite, dFdCTP, and cellular sensitivity to the drug. nih.gov While the phosphorylation activities determined with gemcitabine as a substrate were found to be remarkably similar across several cell lines (1.1-1.6 nmol/hr/10⁶ cells), the efficiency of DCK appears to be a critical factor. nih.gov Furthermore, a mutation in DCK (S74Q) has been shown to increase the catalytic rate (kcat) for gemcitabine by 3-fold. nih.gov
| Substrate | Parameter | Value | Source |
|---|---|---|---|
| Gemcitabine (dFdC) | Kₘ | 4.6 µM | nih.govnih.gov |
| kcat (S74Q mutant) | 3-fold increase vs. WT | nih.gov | |
| Deoxycytidine (CdR) | Kₘ | 1.5 µM | nih.govnih.gov |
| kcat (S74Q mutant) | 11-fold increase vs. WT | nih.gov |
Regulation of DCK Activity and Expression
The activity and expression of deoxycytidine kinase (DCK) are subject to complex regulation, which in turn influences the efficacy of gemcitabine activation. Low or deficient DCK expression is a primary mechanism of gemcitabine resistance. oaepublish.comnih.gov Inactivation of the DCK gene has been observed in multiple gemcitabine-resistant cancer cell lines, and re-expression of the enzyme can restore chemosensitivity. nih.govoaepublish.com
Feedback inhibition is a key regulatory mechanism for DCK. The natural end-product of the deoxycytidine salvage pathway, deoxycytidine 5'-triphosphate (dCTP), acts as an inhibitor of DCK. nih.gov Studies have shown that dCTP produces a greater inhibition of the phosphorylation of gemcitabine than that of the natural substrate, deoxycytidine. nih.gov Conversely, low concentrations of dCTP promote DCK activity. nih.gov Other nucleotides, such as cytidine (B196190) 5'-triphosphate (CTP) and uridine (B1682114) 5'-triphosphate (UTP), which are affected by gemcitabine exposure, also exert complex, varying effects on DCK activity, including both inhibition and activation depending on the cell line and substrate concentration. nih.gov
DCK expression can be regulated at the post-transcriptional level. The RNA-binding protein Hu antigen R (HuR) has been shown to regulate DCK by stabilizing its mRNA, leading to increased protein levels. oaepublish.com Consequently, cancer cells overexpressing HuR tend to be more sensitive to gemcitabine. oaepublish.com Additionally, radiation has been reported to enhance DCK activity, providing a potential mechanism for the radiosensitizing effects of gemcitabine. nih.gov In some instances, multidrug-resistant cell variants have paradoxically shown increased DCK activity. oaepublish.com Recent studies have also linked decreased DCK expression to the hyperactivation of the NRF2/ARE signaling pathway, which is involved in redox homeostasis and drug resistance. nih.gov
Nucleoside Monophosphate Kinase (NMPK, UMP/CMP Kinase) Activity in this compound Formation
Following the initial phosphorylation by DCK, gemcitabine monophosphate (dFdCMP) is converted to its diphosphate (B83284) form, dFdCDP. clinpgx.orgnih.gov This reaction is catalyzed by nucleoside monophosphate kinase (NMPK), specifically the enzyme UMP/CMP kinase (also known as CMPK1 or cytidylate kinase). clinpgx.orgnih.govnovocib.com This enzymatic step is crucial for the continued activation of gemcitabine, as dFdCDP is both a cytotoxic agent in its own right and the necessary substrate for the final phosphorylation to the triphosphate form. clinpgx.orgnih.govscirp.org UMP/CMP kinase plays a significant role in supplying cells with pyrimidine (B1678525) nucleotides by phosphorylating UMP, CMP, and dCMP to their respective diphosphates, and it is also pivotal in the activation of various cytidine analog drugs, including gemcitabine. novocib.comscirp.org
Kinetic Parameters and Substrate Specificity of NMPK for Gemcitabine Monophosphate
Human UMP/CMP kinase is capable of phosphorylating a range of natural and analog nucleoside monophosphates. nih.gov Kinetic analyses have been performed to determine its substrate specificity and efficiency. The enzyme demonstrates a higher affinity and catalytic efficiency for the natural substrates UMP and CMP compared to dCMP. nih.gov
Regarding gemcitabine monophosphate (dFdCMP), UMP/CMPK can effectively catalyze its conversion to the diphosphate form. nih.gov When comparing the relative phosphorylation efficiency (Vmax/Kₘ) for various deoxycytidine analog monophosphates, gemcitabine monophosphate is a competent substrate. The rank order of efficiency for several analogs has been reported as: arabinofuranosyl-CMP > dCMP > β-L-2',3'-dideoxy-3'-thia-CMP > Gemcitabine monophosphate > other analogs. nih.gov This indicates that while not the most efficiently phosphorylated substrate, dFdCMP is readily converted by UMP/CMPK, ensuring the propagation of the metabolic activation cascade. nih.gov The enzyme utilizes various nucleoside triphosphates as phosphate (B84403) donors, with ATP and dATP being the most effective. nih.gov
| Substrate | Relative Efficiency Ranking | Source |
|---|---|---|
| arabinofuranosyl-CMP | 1 (Highest) | nih.gov |
| dCMP | 2 | nih.gov |
| β-L-2',3'-dideoxy-3'-thia-CMP | 3 | nih.gov |
| Gemcitabine monophosphate (dFdCMP) | 4 | nih.gov |
| β-D-2',3'-dideoxy-CMP | 5 | nih.gov |
Subsequent Phosphorylation to Gemcitabine 5'-Triphosphate (dFdCTP) from this compound
The final step in the intracellular activation of gemcitabine is the phosphorylation of this compound (dFdCDP) to gemcitabine 5'-triphosphate (dFdCTP). clinpgx.orgnih.gov This resulting triphosphate nucleotide, dFdCTP, is considered a primary active metabolite responsible for the cytotoxic effects of gemcitabine, primarily through its incorporation into DNA, which ultimately leads to the inhibition of DNA synthesis and apoptosis. researchgate.netnih.govnih.gov
Role of Nucleoside Diphosphate Kinase (NDPK)
The conversion of dFdCDP to dFdCTP is catalyzed by the enzyme nucleoside diphosphate kinase (NDPK), also referred to as NME. clinpgx.orgnih.govresearchgate.net NDPKs are enzymes that maintain intracellular pools of nucleoside triphosphates by catalyzing the transfer of the terminal phosphate group from a nucleoside triphosphate (like ATP) to a nucleoside diphosphate. nih.gov While less intensively studied in the context of gemcitabine metabolism compared to DCK and CMPK, NDPK's role is indispensable for generating the ultimate active form of the drug. clinpgx.orgclinpgx.org
Contribution to Active Metabolite Cascade
The action of NDPK on dFdCDP represents the culmination of the active metabolite cascade. nih.gov This sequential phosphorylation, from gemcitabine to dFdCMP by DCK, to dFdCDP by UMP/CMPK, and finally to dFdCTP by NDPK, is a highly regulated process. clinpgx.orgnih.govnih.gov The efficiency of this entire pathway determines the intracellular concentration of the active metabolites, dFdCDP and dFdCTP. researchgate.net The formation of dFdCTP is critical as it competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the elongating DNA strand by DNA polymerases. nih.govresearchgate.net This incorporation, termed "masked chain termination," is a key mechanism of gemcitabine's action. clinpgx.orgnih.gov Therefore, the NDPK-mediated step is a vital link in the chain of events that translates the administration of the gemcitabine prodrug into a therapeutically active molecule within the cancer cell. clinpgx.orgnih.gov
Metabolic Inactivation Pathways Influencing Intracellular this compound Precursor Availability
The therapeutic efficacy of gemcitabine is critically dependent on its intracellular conversion to active phosphorylated metabolites, primarily gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP). However, several metabolic pathways actively work to inactivate gemcitabine and its precursors, thereby limiting the available pool for conversion to its active forms and influencing cellular response. These inactivation mechanisms include enzymatic deamination, dephosphorylation, and active efflux from the cell.
Cytidine Deaminase (CDA) Activity in Gemcitabine Deamination
Cytidine deaminase (CDA) is a key enzyme in the pyrimidine salvage pathway that plays a major role in the metabolic inactivation of gemcitabine. nih.govaacrjournals.org This enzyme catalyzes the irreversible deamination of gemcitabine (dFdC) into its inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU). nih.govclinpgx.org This conversion is a primary route of inactivation, with studies indicating that the vast majority of intracellular gemcitabine can be catabolized by CDA. nih.govclinpgx.org The expression and activity of CDA can vary significantly among different tumor types and individuals, making it a critical determinant of gemcitabine's effectiveness. nih.govaacrjournals.org High CDA activity is often associated with chemoresistance, as the rapid conversion of gemcitabine to dFdU reduces the amount of the parent drug available for anabolic phosphorylation into its active forms. aacrjournals.orgoaepublish.com
The activity of intracellular CDA directly regulates the flux of gemcitabine through its inactivation and activation pathways. nih.gov By converting gemcitabine to the inactive dFdU, CDA effectively limits the substrate pool available for the initial and rate-limiting phosphorylation step catalyzed by deoxycytidine kinase (dCK). nih.govpnas.org Consequently, high levels of CDA expression and activity lead to lower intracellular concentrations of the active metabolites, gemcitabine monophosphate (dFdCMP), diphosphate (dFdCDP), and triphosphate (dFdCTP). nih.govnih.gov
Studies in pancreatic ductal adenocarcinoma (PDAC) cell lines have demonstrated this regulatory role. nih.gov In cell lines with high CDA expression, the conversion of gemcitabine to dFdU was extensive. nih.govnih.gov Inhibition of CDA in these high-expressing cells resulted in a significant increase in the accumulation of the active metabolite dFdCTP. nih.govnih.gov Conversely, in cell lines with inherently low CDA activity, CDA inhibition did not significantly alter dFdCTP levels, suggesting that the activation pathway was already saturated. nih.gov This highlights that while CDA is a crucial regulator, its impact is also dependent on the capacity of the cell's activation machinery. nih.govresearchgate.net Therefore, elevated CDA activity can substantially decrease the intracellular concentration of active gemcitabine metabolites, providing a key mechanism of drug resistance. oaepublish.com
Genetic variations, specifically single nucleotide polymorphisms (SNPs), in the CDA gene can significantly alter enzyme activity and, as a result, influence gemcitabine metabolism and clinical outcomes. nih.govnih.gov Several SNPs in the CDA gene have been identified and studied for their functional impact. These polymorphisms can affect the enzyme's catalytic efficiency or the level of its expression. aacrjournals.orgnih.gov
| Gene | Polymorphism | Amino Acid Change | Functional Impact on Enzyme | Reference |
| CDA | 79A>C | Lys27Gln | Reduced catalytic activity; higher Km for gemcitabine. | nih.govnih.gov |
| CDA | C111T | - | Associated with toxicity and clinical outcomes. | nih.govascopubs.org |
| CDA | A-76C | - (Promoter region) | Affects transcription levels; associated with tumor response. | nih.gov |
Deoxycytidylate Deaminase (DCTD) Activity on Gemcitabine Monophosphate
In addition to the deamination of the parent drug, gemcitabine can also be inactivated after its initial phosphorylation. Deoxycytidylate deaminase (DCTD) is an enzyme that acts on gemcitabine monophosphate (dFdCMP), converting it to the inactive 2',2'-difluorodeoxyuridine monophosphate (dFdUMP). clinpgx.orgnih.govaacrjournals.org This action represents another critical inactivation pathway that diverts the metabolite away from the sequential phosphorylations that lead to the active dFdCDP and dFdCTP forms. clinpgx.orgresearchgate.net
The activity of DCTD can therefore influence the intracellular balance of gemcitabine metabolites. aacrjournals.org Similar to CDA, variations in DCTD activity, potentially due to genetic polymorphisms, can affect a cell's sensitivity to gemcitabine. aacrjournals.orgnih.gov Functional genomics studies have identified a nonsynonymous SNP in the DCTD gene, 172A>G, which results in an Asp58Asp amino acid change. aacrjournals.orgnih.gov The recombinant Asp58 variant of the DCTD enzyme showed a dramatic reduction in activity—only about 11% of the wild-type enzyme's activity—for deaminating gemcitabine monophosphate. aacrjournals.orgnih.govelsevierpure.com This suggests that individuals with this polymorphism might have a reduced capacity to inactivate dFdCMP, potentially leading to higher levels of active metabolites and a different therapeutic response. nih.gov
| Gene | Polymorphism | Amino Acid Change | Functional Impact on Enzyme | Reference |
| DCTD | 172A>G | Asn58Asp | Significantly reduced (11% of wild-type) activity for dFdCMP. | aacrjournals.orgnih.govaacrjournals.org |
| DCTD | -47C>T | - (Promoter region) | Associated with overall survival in patients. | ascopubs.org |
Cytosolic 5'-Nucleotidases (NT5C) in Nucleotide Dephosphorylation
Dephosphorylation represents another significant pathway for the inactivation of gemcitabine's phosphorylated metabolites. Cytosolic 5'-nucleotidases (NT5Cs) are a family of enzymes responsible for the dephosphorylation of nucleoside monophosphates. clinpgx.orgresearchgate.net Specifically, these enzymes can hydrolyze gemcitabine monophosphate (dFdCMP) back to the parent nucleoside, gemcitabine (dFdC). clinpgx.orgresearchgate.net This action reverses the initial, rate-limiting activation step, thereby reducing the intracellular pool of metabolites that can be converted to the active di- and triphosphate forms. researchgate.netnih.gov
Research has identified at least two members of this family, NT5C1A and NT5C3, as being capable of dephosphorylating dFdCMP. johnshopkins.edunih.govresearchgate.net Overexpression of NT5C1A in pancreatic cancer cells has been shown to increase resistance to gemcitabine. researchgate.netnih.gov This resistance is mediated by a significant decrease in the intracellular concentrations of the cytotoxic dFdCTP, leading to reduced apoptosis. researchgate.netnih.gov Therefore, high expression of certain cytosolic 5'-nucleotidases in tumor cells can serve as a mechanism of gemcitabine resistance by actively depleting the necessary phosphorylated precursors of this compound. researchgate.net
Multidrug Resistance Protein 5 (MRP5) in Metabolite Efflux
The intracellular concentration of active gemcitabine metabolites is also regulated by transport proteins that can actively pump them out of the cell. Multidrug Resistance Protein 5 (MRP5), also known as ABCC5, is a member of the ATP-binding cassette (ABC) transporter superfamily. aut.ac.nz MRP5 functions as an efflux pump, and its substrates include various nucleotide analogs. nih.gov
Studies have indicated that MRP5 can transport the monophosphorylated form of gemcitabine (dFdCMP) out of the cell. aut.ac.nz Overexpression of MRP5 has been observed in pancreatic cancer cells and is associated with gemcitabine resistance. aut.ac.nznih.gov By actively exporting dFdCMP, MRP5 reduces the intracellular substrate available for further phosphorylation to dFdCDP and dFdCTP, thus diminishing the drug's cytotoxic effect. aut.ac.nz The silencing of the MRP5 gene in pancreatic cancer cell lines has been shown to increase their sensitivity to gemcitabine, confirming its role in mediating resistance. nih.govresearchgate.netnih.gov Therefore, MRP5-mediated efflux is a relevant mechanism of resistance that limits the availability of gemcitabine precursors.
Mechanism of Action: Direct Inhibition of Ribonucleotide Reductase Rnr by Gemcitabine 5 Diphosphate
Fundamental Role of Ribonucleotide Reductase in Deoxynucleotide Biosynthesis
Ribonucleotide reductase (RNR) is an essential enzyme found in all living organisms that catalyzes the de novo synthesis of deoxyribonucleotides, the building blocks for DNA replication and repair. nih.govfrontiersin.orgnih.gov By controlling the production of these precursors, RNR plays a critical role in maintaining the integrity of the genome and regulating cell proliferation. nih.govwikipedia.org
Catalytic Conversion of Ribonucleoside Diphosphates to Deoxyribonucleoside Diphosphates
The primary function of RNR is to catalyze the conversion of ribonucleoside diphosphates (NDPs) — such as adenosine (B11128) diphosphate (B83284) (ADP), guanosine (B1672433) diphosphate (GDP), cytidine (B196190) diphosphate (CDP), and uridine (B1682114) diphosphate (UDP) — into their corresponding 2'-deoxyribonucleoside diphosphates (dNDPs). nih.govwikipedia.orgchemeurope.com This enzymatic reaction involves the reduction of the 2'-hydroxyl group on the ribose sugar of the nucleotide. frontiersin.orgwikipedia.org The process is chemically complex, proceeding through a free radical mechanism. nih.govwikipedia.org In class I RNRs, found in humans, a stable tyrosyl radical housed in the smaller β subunit (also known as R2 or RRM2) initiates the reaction by generating a transient cysteine thiyl radical in the active site of the larger α subunit (R1 or RRM1). nih.govnih.govnih.govnih.gov This radical then abstracts a hydrogen atom from the 3' carbon of the ribose, initiating a series of steps that result in the removal of the 2'-hydroxyl group and the formation of a deoxyribonucleotide. wikipedia.orgnih.gov
Gemcitabine (B846) 5'-Diphosphate as a Potent RNR Inhibitor
Irreversible and Mechanism-Based Inhibition Characteristics
The inhibition of RNR by dFdCDP is characterized as both irreversible and mechanism-based. pnas.org As a mechanism-based inhibitor, or "suicide inhibitor," dFdCDP is processed by the enzyme's own catalytic mechanism, which leads to the generation of a reactive species that covalently binds to and inactivates the enzyme. nih.govresearchgate.net In the presence of a reductant, the R1 subunit is the target of inactivation. nih.gov The catalytic process begins, but the presence of the two fluorine atoms at the 2' position of the ribose ring disrupts the normal reaction pathway. researchgate.netpnas.org This disruption prevents the completion of the catalytic cycle and results in the irreversible inactivation of the enzyme. pnas.orgnih.gov
A remarkable feature of dFdCDP's action is its ability to cause complete inactivation of RNR at substoichiometric concentrations. nih.govpnas.orgnih.gov Studies have shown that the binding of just 0.5 equivalents of dFdCDP per α subunit (or one molecule of the inhibitor per α2 dimer) is sufficient to completely shut down the enzyme's activity. nih.govnih.govacs.org This inactivation involves the covalent labeling of the RNR α subunit by the sugar moiety of dFdCDP, accompanied by the release of the cytosine base. nih.govnih.gov The substoichiometric inactivation is explained by a significant change in the interaction between the enzyme's subunits. The binding of dFdCDP dramatically increases the affinity between the α and β subunits, locking them into a tight, inactive complex. nih.govpnas.orgnih.gov This prevents further nucleotide reduction, even in α subunits that have not directly bound the inhibitor. pnas.org
Molecular Binding and Interaction with RNR Subunits
Crystal structures and binding studies have provided insight into the molecular interactions between dFdCDP and RNR. pnas.org dFdCDP binds at the catalytic site of the R1 (α) subunit. researchgate.netpnas.org However, due to the geminal fluorine atoms, its binding conformation is distinct from that of the natural substrate, CDP. researchgate.netpnas.org This altered binding mode results in unique contacts with amino acid residues within the active site, such as Y155, F206, and N291. pnas.org
The inactivation by dFdCDP profoundly alters the quaternary structure of the RNR complex. nih.govnih.gov In the E. coli RNR, inactivation by dFdCDP generates a tight α2β2 complex. nih.govnih.gov For the human RNR, the inhibitor induces the formation of a larger, inactive α6β6 complex. nih.govnih.govacs.org This stabilization of a higher-order, non-productive oligomeric state is a key aspect of the substoichiometric inhibition, as the weak interactions that normally exist between the subunits in the absence of nucleotides are substantially enhanced, leading to a stable, inactivated enzyme assembly. nih.govnih.gov
Table 1: Research Findings on RNR Inhibition by Gemcitabine 5'-Diphosphate (dFdCDP)
| Finding | Organism/System | Significance | Reference(s) |
|---|---|---|---|
| Substoichiometric Inactivation | Human, E. coli | 0.5 eq of dFdCDP per α subunit is sufficient for complete RNR inactivation. | nih.govnih.govacs.org |
| Covalent Modification | Human, E. coli | Inactivation is caused by covalent labeling of the R1 (α) subunit by the sugar moiety of dFdCDP. | nih.govnih.gov |
| Altered Subunit Interaction | Human, E. coli | dFdCDP binding enhances the affinity between α and β subunits, forming a tight, inactive complex. | nih.govpnas.orgnih.gov |
| Quaternary Structure Change | Human | Inactivation by dFdCDP promotes the formation of a stable, inactive α6β6 complex. | nih.govnih.govacs.org |
| Quaternary Structure Change | E. coli | Inactivation by dFdCDP generates a tight α2β2 complex. | nih.govnih.gov |
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| Gemcitabine | dFdC, F2C |
| Gemcitabine 5'-monophosphate | dFdCMP, F2CMP |
| This compound | dFdCDP, GemdP, F2CDP |
| Gemcitabine 5'-triphosphate | dFdCTP, F2CTP |
| Adenosine diphosphate | ADP |
| Guanosine diphosphate | GDP |
| Cytidine diphosphate | CDP |
| Uridine diphosphate | UDP |
| Deoxyadenosine (B7792050) triphosphate | dATP |
| Deoxyguanosine triphosphate | dGTP |
| Deoxycytidine triphosphate | dCTP |
| Deoxythymidine triphosphate | dTTP |
Enhancement of Subunit Interactions and Alterations in Quaternary Structure (e.g., α2β2, α6β2, α6β6, α6β'6)
Radical Formation and Manipulation in RNR Inactivation Processes
The inactivation of RNR by this compound involves the manipulation of the enzyme's radical chemistry. The process begins similarly to the natural substrate reduction, with the generation of a radical at the C3' position of the inhibitor's sugar ring. researchgate.net However, the presence of the two fluorine atoms at the C2' position prevents the subsequent steps of the normal catalytic reaction. researchgate.net In the absence of a reductant, this disruption leads to the decay of the essential tyrosyl radical on the β subunit and the formation of a new, stable nucleotide-derived radical. acs.orgnih.gov Electron paramagnetic resonance (EPR) spectroscopy has been used to identify this new species, confirming it is derived from the gemcitabine diphosphate molecule itself. acs.orgnih.gov This diversion of the radical pathway effectively traps the enzyme in an inactive state.
Cellular Consequences of RNR Inhibition on Deoxynucleotide Triphosphate (dNTP) Pools
| dNTP | Observed Effect | Reference |
|---|---|---|
| dATP | Decreased (3- to 10-fold) | pnas.orgnih.gov |
| dGTP | Decreased (to undetectable levels) | pnas.orgnih.gov |
| dCTP | Decreased (up to 3-fold) | nih.gov |
| dTTP | Increased | nih.gov |
Depletion of Specific dNTP Pools (e.g., dCTP)
This compound is a potent and irreversible inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleoside diphosphates (NDPs) to their corresponding deoxyribonucleoside diphosphates (dNDPs). This enzymatic step is rate-limiting for the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA replication and repair. nih.govnih.govresearchgate.net The inhibition of RNR by dFdCDP leads to a significant decrease in the intracellular pools of dNTPs. nih.gov
Notably, this depletion is particularly pronounced for deoxycytidine triphosphate (dCTP). mdpi.com Research has demonstrated that exposure of cancer cells to gemcitabine results in a marked reduction of the dCTP pool. nih.gov For instance, in a study on human non-small cell lung cancer (A549) cells, a 4-hour exposure to gemcitabine led to a significant decrease in dCTP levels. This specific depletion of dCTP is a critical event that contributes to the subsequent mechanisms of gemcitabine's cytotoxicity.
Reduction of Overall Intracellular dNTP Concentrations
A study by Huang et al. (2016) on A549 cells provides a clear quantitative picture of this effect. After a 4-hour incubation with gemcitabine, the levels of deoxyadenosine diphosphate (dADP), deoxyguanosine diphosphate (dGDP), and deoxycytidine diphosphate (dCDP) were all reduced to below 50% of control values. This directly translated to a decrease in the corresponding triphosphates: dATP, dGTP, and dCTP. The most significant reduction was observed in the dATP pool, followed by dCTP and dGTP.
Table 1: Impact of Gemcitabine on Deoxyribonucleoside Diphosphate (dNDP) and Triphosphate (dNTP) Pools in A549 Cells (4-hour exposure)
| Compound | Concentration | % of Control |
| dCDP | 0.5 µM | < 50% |
| 2.0 µM | < 50% | |
| dADP | 0.5 µM | < 50% |
| 2.0 µM | < 50% | |
| dGDP | 0.5 µM | < 50% |
| 2.0 µM | < 50% | |
| dCTP | 0.5 µM | Decreased |
| 2.0 µM | Decreased | |
| dATP | 0.5 µM | Most Pronounced Decrease |
| 2.0 µM | Most Pronounced Decrease | |
| dGTP | 0.5 µM | Decreased |
| 2.0 µM | Decreased | |
| Data derived from a study by Huang et al. on A549 cells. |
Self-Potentiation Effect on Gemcitabine 5'-Triphosphate (dFdCTP) Incorporation into DNA
The depletion of the intracellular dCTP pool by dFdCDP creates a unique and powerful "self-potentiation" effect for gemcitabine. researchgate.netpnas.orgnih.gov The cytotoxic activity of gemcitabine is ultimately mediated by its triphosphate form, Gemcitabine 5'-triphosphate (dFdCTP), which competes with the natural dCTP for incorporation into the elongating DNA strand by DNA polymerase. researchgate.netnih.gov
By significantly lowering the concentration of the competing natural substrate (dCTP), the inhibitory action of dFdCDP on RNR dramatically increases the dFdCTP/dCTP ratio within the cell. nih.gov This altered ratio heavily favors the incorporation of the fraudulent nucleotide, dFdCTP, into the DNA. nih.gov This enhanced incorporation of dFdCTP leads to "masked chain termination," where after the insertion of one more nucleotide, DNA polymerase is unable to proceed, ultimately triggering cell death. pnas.orgnih.gov Thus, the action of this compound on ribonucleotide reductase not only disrupts DNA synthesis by limiting the supply of essential precursors but also synergistically enhances the primary cytotoxic mechanism of its triphosphate counterpart.
Indirect Modulatory Roles and Interactions of Gemcitabine 5 Diphosphate in Nucleic Acid Metabolism
Influence on DNA Polymerase Activity
Inhibition of 3'-5' Exonuclease Activity of DNA Polymerases by Gemcitabine (B846) 5'-Diphosphate
Recent research has revealed that the phosphorylated metabolites of gemcitabine, including the monophosphate (dFdCMP), diphosphate (B83284) (dFdCDP), and triphosphate (dFdCTP) forms, can inhibit the 3'-5' exonuclease activity of DNA polymerase I. nih.govresearchgate.netacs.org This exonuclease function is a critical proofreading mechanism that removes misincorporated nucleotides from the newly synthesized DNA strand, ensuring the fidelity of DNA replication.
The inhibitory potency of these metabolites on the 3'-5' exonuclease activity follows a clear hierarchical pattern, with the efficiency of inhibition increasing with the number of phosphate (B84403) groups. nih.govacs.org Therefore, gemcitabine triphosphate exhibits the strongest inhibition, followed by gemcitabine 5'-diphosphate, and then the monophosphate form. nih.govacs.org This inhibition occurs without a significant impact on the polymerase activity itself. nih.gov
| Gemcitabine Metabolite | Relative Inhibitory Effect on 3'-5' Exonuclease Activity |
|---|---|
| Gemcitabine (dFdC) | Minimal |
| Gemcitabine 5'-monophosphate (dFdCMP) | Low |
| This compound (dFdCDP) | Moderate |
| Gemcitabine 5'-triphosphate (dFdCTP) | High |
The inhibition of the 3'-5' exonuclease "proofreading" function has profound implications for the integrity of the cancer cell's genome. By suppressing this editing capability, gemcitabine's metabolites, including the 5'-diphosphate form, allow for the persistence of the incorporated gemcitabine triphosphate (dFdCTP) within the DNA strand. nih.gov This prevents the cell's natural repair mechanisms from excising the fraudulent nucleotide, leading to a state of "masked chain termination." nih.gov The cell is unable to effectively repair the damaged DNA, which ultimately triggers apoptotic pathways.
Potential Interactions with Other Nucleotide Metabolism Enzymes
Beyond its influence on DNA polymerases, this compound is strategically positioned within the nucleotide metabolic network to indirectly affect other crucial enzymes. Its role as a direct precursor to the triphosphate form and its participation in pathways that generate other inhibitory metabolites underscore its multifaceted impact on cellular function.
Influence on Cytidine (B196190) Triphosphate (CTP) Synthase Activity
This compound is the direct precursor to gemcitabine 5'-triphosphate (dFdCTP), a potent inhibitor of CTP synthase. This enzyme is responsible for the de novo synthesis of cytidine triphosphate (CTP), an essential building block for RNA and DNA synthesis. While dFdCDP itself is not the primary inhibitor, its conversion to dFdCTP leads to a significant downstream effect on CTP synthase. The accumulation of dFdCTP effectively blocks the production of CTP, depleting the intracellular pool of this vital nucleotide and further hampering nucleic acid synthesis.
Indirect Impact on Thymidylate Synthase (via dFdUMP pathway)
This compound also contributes to the inhibition of another critical enzyme in nucleotide metabolism, thymidylate synthase (TS), through an indirect pathway involving its deaminated metabolites. Intracellularly, gemcitabine monophosphate (dFdCMP), which can be formed from dFdCDP through the action of cellular phosphatases, can be deaminated by the enzyme deoxycytidylate deaminase to form 2'-deoxy-2',2'-difluorouridine monophosphate (dFdUMP). researchgate.netnih.gov
This metabolite, dFdUMP, bears a structural resemblance to the natural substrate of thymidylate synthase, deoxyuridine monophosphate (dUMP). nih.gov As a result, dFdUMP acts as a competitive inhibitor of thymidylate synthase, an enzyme crucial for the synthesis of deoxythymidine monophosphate (dTMP), a necessary component of DNA. nih.gov The inhibition of thymidylate synthase by dFdUMP leads to a depletion of the dTMP pool, further disrupting the balance of deoxynucleotides required for DNA replication and repair. researchgate.net Research has shown that dFdUMP competitively inhibits purified thymidylate synthase with a Ki of 130 μM. nih.gov
| Enzyme | Inhibitory Metabolite | Inhibition Constant (Ki) | Type of Inhibition |
|---|---|---|---|
| Thymidylate Synthase | dFdUMP | 130 μM | Competitive |
Cellular and Molecular Responses Mediated by Gemcitabine 5 Diphosphate
Impact on Cell Cycle Progression (Indirect via dNTP Depletion)
The progression of cells through the cell cycle is a tightly regulated process that depends on the availability of necessary components for DNA replication. Gemcitabine (B846) 5'-diphosphate indirectly but powerfully intervenes in this process, primarily by depleting the cellular pool of deoxyribonucleotide triphosphates (dNTPs), the essential building blocks for DNA synthesis. pharmgkb.orgpatsnap.com This depletion is a direct consequence of dFdCDP's potent inhibition of ribonucleotide reductase (RNR). nih.govwikipedia.org The RNR enzyme is responsible for the crucial conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, which are then phosphorylated to dNTPs. patsnap.comacs.org
By inhibiting RNR, dFdCDP effectively chokes the supply of precursors required for DNA replication. patsnap.com This creates a state of "starvation" for the DNA synthesis machinery.
The transition from the G1 phase (cell growth) to the S phase (DNA synthesis) is a critical checkpoint. Cells will not commit to replicating their genome unless sufficient resources, including dNTPs, are available. The dNTP depletion induced by dFdCDP leads to an arrest of cells at this G1/S-phase boundary. drugbank.com This blockage prevents cells with insufficient DNA precursors from initiating DNA replication, a process that, if attempted under such conditions, could lead to genomic instability. drugbank.com Studies have shown that treatment with gemcitabine results in the accumulation of cells in the early S phase or at the G1/S border, a direct consequence of the reduced dNTP pools. nih.govnih.gov
Research investigating the effects of gemcitabine on various cancer cell lines has quantified the depletion of specific dNTP pools. This targeted depletion underscores the mechanism behind the cell cycle arrest. For instance, exposure to gemcitabine has been shown to cause a significant, concentration-dependent decrease in dATP and dGTP levels, with a less pronounced effect on dCTP. nih.gov
Impact of Gemcitabine Treatment on dNTP Pools in Cancer Cell Lines
Data shows the fold-decrease in deoxyribonucleotide (dNTP) levels in various cell lines after a 4-hour exposure to gemcitabine. The depletion of these essential DNA building blocks is a primary mechanism of action. nih.gov
| Cell Line | dATP Decrease (fold) | dGTP Decrease | dCTP Decrease (fold) |
|---|---|---|---|
| Human Ovarian (A2780) | 3-10 | Reduced to undetectable levels | ~3 |
| Human Colon (HT29) | 3-10 | Reduced to undetectable levels | ~3 |
| Human Myelogenous Leukemia (K562) | 3-10 | Reduced to undetectable levels | ~3 |
| Human Non-Small Cell Lung (H322) | 3-10 | Reduced to undetectable levels | ~3 |
| Murine Lewis Lung | 3-10 | Reduced to undetectable levels | ~3 |
DNA Damage Checkpoint Activation (Indirect via dNTP Depletion and dFdCTP incorporation)
The cell employs a sophisticated network of DNA damage checkpoints to detect and respond to threats to genomic integrity. Gemcitabine 5'-diphosphate indirectly triggers these checkpoints through two interrelated mechanisms: the depletion of dNTP pools and the subsequent incorporation of its triphosphate metabolite, gemcitabine 5'-triphosphate (dFdCTP), into DNA. patsnap.comnih.gov
The severe imbalance in dNTP pools caused by dFdCDP's inhibition of RNR is itself a form of replicative stress that can activate DNA damage response pathways. nih.gov However, the primary trigger for checkpoint activation is the consequence of this depletion. The reduced intracellular concentration of the natural deoxycytidine triphosphate (dCTP) enhances the probability of the analogous metabolite, dFdCTP, being incorporated into the elongating DNA strand by DNA polymerases. patsnap.comnih.gov
This incorporation of dFdCTP leads to a phenomenon known as "masked chain termination." nih.govwikipedia.org After dFdCTP is added to the DNA strand, DNA polymerase can add one more native nucleotide. At this point, the polymerase is unable to proceed, halting DNA synthesis. nih.gov This stalling and the presence of the "faulty" gemcitabine nucleoside create an irreparable error in the DNA, which is a potent signal for the activation of DNA damage checkpoints. nih.govwikipedia.org This ultimately leads to the initiation of programmed cell death, or apoptosis. patsnap.comnih.gov
Research Methodologies for Studying Gemcitabine 5 Diphosphate and Its Cellular Interactions
Quantification of Intracellular Nucleotide Metabolites
Accurately measuring the intracellular concentrations of gemcitabine (B846) and its phosphorylated metabolites is fundamental to pharmacokinetic and pharmacodynamic studies. These measurements provide invaluable insights into drug metabolism, accumulation, and ultimately, its therapeutic impact.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and highly sensitive technique for the simultaneous quantification of gemcitabine and its various metabolites, including dFdCDP, from biological matrices such as tumor tissue and peripheral blood mononuclear cells (PBMCs). nih.govnih.gov This method offers superior specificity and sensitivity compared to other analytical techniques.
The process typically involves the extraction of the analytes from the biological sample, followed by separation using liquid chromatography. The separated compounds are then introduced into a mass spectrometer, where they are ionized and fragmented. The mass spectrometer detects specific parent-to-daughter ion transitions for each compound, allowing for precise identification and quantification.
Several studies have successfully developed and validated LC-MS/MS methods for this purpose. For instance, a novel protocol was developed for the simultaneous quantification of gemcitabine, its inactive metabolite 2′,2′-difluorodeoxyuridine (dFdU), and its active triphosphate metabolite (dFdCTP) in tumor tissue. nih.govnih.gov This method demonstrated high sensitivity, requiring as little as 10 mg of tissue, making it practical for preclinical and clinical research. nih.govnih.gov Another study provided a comprehensive view of all intracellularly formed gemcitabine and dFdU nucleotides in patients' PBMCs, highlighting the utility of LC-MS/MS in clinical pharmacokinetic monitoring. nih.gov
| Analyte | Lower Limit of Quantification (LLOQ) | Matrix | Reference |
| dFdCTP | 0.2 ng/mg tissue | Pancreatic Tumor Tissue | nih.govnih.gov |
| Gemcitabine | 0.2 ng/mg tissue | Pancreatic Tumor Tissue | nih.gov |
| dFdU | 0.4 ng/mg tissue | Pancreatic Tumor Tissue | nih.gov |
| Gemcitabine | 5 ng/mL | Human Plasma | ajgreenchem.com |
| dFdU | 10 ng/mL | Human Plasma | nih.gov |
Radiometric Assays for Enzyme Kinetics
Radiometric assays are a classic and robust method for studying the kinetics of enzymes involved in gemcitabine's metabolic pathway. These assays utilize radiolabeled substrates to track the rate of enzymatic reactions, providing crucial data on enzyme activity and inhibition.
In the context of gemcitabine metabolism, radiometric assays are instrumental in determining the activity of key enzymes like deoxycytidine kinase (dCK), which catalyzes the initial and rate-limiting step of gemcitabine phosphorylation. nih.gov These assays often employ a radiolabeled form of a natural substrate, such as [3H]deoxycytidine or, more specifically, [3H]chlorodeoxyadenosine ([3H]CdA), to measure the phosphorylation rate. nih.govaacrjournals.org The use of [3H]CdA is particularly advantageous as it is a specific substrate for dCK and not for other kinases like thymidine (B127349) kinase 2 (TK2), ensuring the selective measurement of dCK activity. aacrjournals.org
The basic principle involves incubating the enzyme source (e.g., cell lysates) with the radiolabeled substrate and co-factors. The reaction is then stopped, and the phosphorylated product is separated from the unreacted substrate. The amount of radioactivity in the product is then measured, providing a direct quantification of the enzyme's activity.
In Vitro Enzymatic Activity Assays for Interaction Studies
To dissect the specific molecular interactions of gemcitabine's metabolites, particularly dFdCDP, with their protein targets, in vitro enzymatic activity assays are indispensable. These assays allow researchers to study these interactions in a controlled environment, free from the complexities of the cellular milieu.
Ribonucleotide Reductase Activity Assays
Gemcitabine 5'-diphosphate (dFdCDP) is a potent inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleoside diphosphates into deoxyribonucleoside diphosphates, a critical step in DNA synthesis. nih.govwikipedia.orgnih.gov In vitro RNR activity assays are crucial for characterizing the inhibitory mechanism of dFdCDP.
These assays typically measure the conversion of a radiolabeled substrate, such as [14C]CDP or [3H]CDP, to its corresponding deoxy-form in the presence of purified RNR enzyme and various concentrations of dFdCDP. The reaction products are then separated and quantified to determine the rate of the reaction and the extent of inhibition by dFdCDP.
Research has shown that dFdCDP acts as a substoichiometric inactivator of human RNR. nih.govacs.org Studies using radiolabeled dFdCDP have revealed that the inhibitor covalently binds to the α subunit of the enzyme, leading to its irreversible inactivation. nih.govacs.org Time-dependent inactivation assays are often employed to study the kinetics of this inactivation process. nih.gov
| Enzyme Subunit | Specific Activity | Key Findings | Reference |
| Human RNR α subunit | 400 nmol/min/mg | dFdCDP is a substoichiometric inactivator. | nih.govacs.org |
| Human RNR β' subunit (p53R2) | 420 nmol/min/mg | Covalent binding of dFdCDP to the α subunit. | nih.govacs.org |
Deoxycytidine Kinase Activity Assays
Deoxycytidine kinase (dCK) is the enzyme responsible for the initial phosphorylation of gemcitabine to its monophosphate form, a rate-limiting step in its activation. nih.gov Therefore, assessing dCK activity is vital for understanding cellular sensitivity and resistance to gemcitabine.
In vitro dCK activity assays are typically performed using cell extracts as the enzyme source. As mentioned earlier, these assays often utilize a radiolabeled substrate like [3H]deoxycytidine or the more specific [3H]CdA. nih.govaacrjournals.orgnih.gov The activity is measured by quantifying the formation of the radiolabeled monophosphate product.
Studies have demonstrated a correlation between dCK activity levels and the radiosensitizing effect of gemcitabine in various cancer cell lines. nih.govnih.gov These assays have also been instrumental in evaluating the efficacy of gemcitabine prodrugs designed to bypass the need for dCK-mediated phosphorylation. nih.gov
| Cell Line Type | dCK Activity Range (pmol/h/mg protein) | Correlation with Radiosensitization | Reference |
| Human Tumor Cell Lines | 5 to 15 | Weakly related (correlation coefficient 0.62) | nih.gov |
| Murine and Human Tumor Cell Lines | 3.3 to 18.4 nmol/h/mg protein | Clearly related (ρ = -0.93) | aacrjournals.org |
Nucleoside Monophosphate Kinase Activity Assays
Following the initial phosphorylation by dCK, gemcitabine monophosphate (dFdCMP) is further phosphorylated to dFdCDP by nucleoside monophosphate kinases (NMPKs), such as UMP/CMP kinase (CMPK1). nih.gov While less frequently the primary focus compared to dCK and RNR, assessing NMPK activity is important for a complete understanding of gemcitabine's metabolic pathway.
Assays for NMPK activity would typically involve incubating the enzyme with dFdCMP and a phosphate (B84403) donor like ATP, and then measuring the formation of dFdCDP. The quantification of dFdCDP can be achieved using methods like HPLC or LC-MS/MS. These studies are essential to determine if NMPK activity could also be a rate-limiting step in the activation of gemcitabine in certain cellular contexts.
Structural and Mechanistic Investigations
The elucidation of the structural and mechanistic details of this compound's (dFdCDP) interactions with its cellular targets is paramount to understanding its anticancer activity. Researchers employ a variety of biophysical and biochemical techniques to probe these interactions at a molecular level.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a powerful technique for detecting and characterizing molecules with unpaired electrons, such as free radicals. nih.gov In the context of dFdCDP's mechanism of action, EPR is crucial for studying the radical-based reaction catalyzed by ribonucleotide reductase (RNR). RNRs contain a tyrosyl radical essential for their catalytic activity. nih.gov The interaction of dFdCDP with RNR leads to the inactivation of the enzyme, a process that can be monitored by observing changes in the EPR signal of the tyrosyl radical.
While direct in vivo detection of short-lived radicals like reactive oxygen species remains challenging, EPR techniques using spin traps and probes can be employed to assess free radical production in biological systems. nih.gov These methods provide valuable insights into the redox-related effects that may be associated with the downstream consequences of RNR inhibition by dFdCDP. Recent advancements in EPR, such as in situ EPR using nanodiamond sensors, hold promise for analyzing molecular dynamics within a cellular environment. arxiv.org
Size Exclusion Chromatography for Protein Complex Analysis
Size Exclusion Chromatography (SEC) is a technique that separates molecules based on their size. springernature.com It is particularly useful for studying the quaternary structure of proteins and analyzing the formation and stability of protein complexes. springernature.comnih.gov In the study of dFdCDP, SEC has been instrumental in revealing how the inhibitor affects the interaction between the subunits of ribonucleotide reductase (RNR). nih.gov
Studies have shown that the inactivation of both E. coli and human RNR by dFdCDP leads to the formation of a tight protein complex between the RNR subunits. nih.govnih.gov Specifically, in E. coli RNR, an α2β2 tight complex is formed, while in human RNR, an α6β6 tight complex is generated. nih.gov This enhanced subunit interaction, induced by the covalent modification of the α subunit by the sugar moiety of dFdCDP, is a key factor in the complete inhibition of the enzyme. nih.gov The use of SEC allows for the isolation and analysis of these inactivated complexes, providing direct evidence for the inhibitor-induced changes in protein-protein interactions. nih.govnih.gov
Table 1: Analysis of RNR Subunit Complexes by Size Exclusion Chromatography
| RNR Source | Condition | Observed Complex | Reference |
| E. coli | Inactivated with dFdCDP | α2β2 tight complex | nih.gov |
| Human | Inactivated with dFdCDP | α6β6 tight complex | nih.gov |
| E. coli | Control (no dFdCDP) | Separation of α2 and β2 subunits | nih.gov |
SDS-PAGE Analysis of Protein Modifications
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a widely used technique to separate proteins based on their molecular weight. It is an essential tool for assessing protein purity and analyzing changes in protein size due to modifications. In the investigation of dFdCDP's effect on ribonucleotide reductase (RNR), SDS-PAGE is used to analyze the covalent modification of the RNR subunits. nih.gov
Following incubation with radiolabeled dFdCDP and subsequent separation by SEC, the protein fractions are analyzed by SDS-PAGE. This allows for the visualization of the individual α and β subunits and the detection of any shifts in their migration patterns that would indicate a covalent modification. For instance, SDS-PAGE analysis of the inactivated RNR complex reveals the presence of both α and β subunits, confirming the composition of the tight complex formed upon dFdCDP inhibition. nih.gov The purity of the α and β subunits of human RNR used in these studies is also assessed by SDS-PAGE, which is critical for the reliability of the experimental results. nih.gov
Molecular Biology Techniques
Molecular biology techniques are indispensable for investigating the cellular responses to Gemcitabine and the mechanisms of resistance. These methods allow researchers to study changes in gene and protein expression that are critical for the activation and efficacy of this compound.
Gene Expression Analysis (e.g., RT-PCR, Western Blot for DCK, CDA, RNR subunits)
The expression levels of key enzymes involved in the metabolism of gemcitabine are crucial determinants of its therapeutic efficacy. Real-time polymerase chain reaction (RT-PCR) and Western blotting are standard techniques used to quantify mRNA and protein levels, respectively.
Deoxycytidine kinase (DCK): This enzyme catalyzes the initial and rate-limiting step in the activation of gemcitabine to its monophosphate form. nih.govnih.gov Studies have consistently shown that decreased expression of DCK is associated with gemcitabine resistance. nih.govnih.gov Both RT-PCR and Western blot analyses are used to measure DCK expression levels in cancer cell lines and patient samples to correlate with treatment response. nih.govnih.gov
Cytidine (B196190) deaminase (CDA): CDA is the primary enzyme responsible for the inactivation of gemcitabine. nih.gov Analysis of CDA gene expression can provide insights into the rate of drug catabolism and potential mechanisms of resistance.
Ribonucleotide reductase (RNR) subunits: this compound inhibits RNR, an enzyme essential for DNA synthesis. nih.gov Increased expression of the RRM1 subunit of RNR has been linked to gemcitabine resistance. nih.gov Gene expression analysis of the RNR subunits helps to understand how cancer cells might overcome the inhibitory effects of the drug.
Genome-wide screening techniques, such as CRISPR/Cas9, have also been employed to identify genes that contribute to gemcitabine resistance, with DCK being a prominent hit. nih.gov Subsequent validation using Western blot and qRT-PCR confirms the role of these genes in the cellular response to gemcitabine. nih.gov
RNA Interference (siRNA) for Target Modulation
RNA interference (RNAi) is a powerful tool for studying gene function by specifically silencing the expression of a target gene. Small interfering RNAs (siRNAs) are designed to be complementary to the mRNA of the gene of interest, leading to its degradation and a subsequent reduction in protein levels.
In the context of gemcitabine research, siRNA has been used to:
Investigate the role of specific genes in gemcitabine resistance: By knocking down the expression of genes thought to be involved in resistance, such as polo-like kinase 1 (Plk-1), researchers can determine if their inhibition sensitizes cancer cells to gemcitabine. nih.gov
Enhance the therapeutic effect of gemcitabine: Combination therapies using siRNA to downregulate key survival pathways alongside gemcitabine treatment have shown synergistic antitumor activity in preclinical models. nih.gov
Develop novel drug delivery systems: Researchers have developed siRNA-gemcitabine constructs where gemcitabine is covalently linked to an siRNA molecule. nih.gov This approach aims to ensure the co-delivery of both therapeutic agents to the same cancer cells, potentially increasing efficacy and overcoming resistance. nih.gov The modification of siRNAs with gemcitabine has been shown to improve potency and efficacy in pancreatic tumor cells. nih.gov
These molecular biology techniques provide a deeper understanding of the complex cellular pathways that influence the activity of this compound and offer avenues for developing more effective cancer therapies.
Site-Directed Mutagenesis in Enzyme Studies
Site-directed mutagenesis is a cornerstone molecular biology technique used to create specific, targeted changes in a DNA sequence, resulting in a modified protein. This method is invaluable for probing the structure-function relationships of enzymes and understanding their interactions with inhibitors like this compound (dFdCDP). researchgate.net By altering the amino acid residues at a specific location, such as the active site or allosteric sites of an enzyme, researchers can identify key residues involved in substrate binding, catalysis, and inhibitor interactions. nih.govnih.gov
In the context of dFdCDP, site-directed mutagenesis has been instrumental in elucidating the mechanism of inhibition of its primary target, ribonucleotide reductase (RNR). nih.gov RNR is a complex enzyme composed of two subunits, α (also known as RRM1) and β (RRM2), which catalyzes the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, a rate-limiting step in DNA synthesis. mdpi.compnas.org dFdCDP acts as a potent, mechanism-based inhibitor of RNR. nih.govnih.gov
Studies have employed site-directed mutagenesis to investigate how dFdCDP interacts with the RNR subunits. For instance, by systematically mutating amino acids in the catalytic site of the α subunit, researchers can pinpoint which residues are essential for the covalent binding and subsequent inactivation by dFdCDP. pnas.orgresearchgate.net This technique has helped confirm that dFdCDP functions as a pseudosubstrate that, upon processing by the enzyme, leads to the irreversible inactivation of the RNR complex. researchgate.net Furthermore, mutagenesis studies have been used to correct mutations found in cloned RNR genes, ensuring that in vitro experiments are conducted with proteins that match the native sequence, thereby providing accurate insights into the inhibitor's mechanism. pnas.org These investigations have revealed that the interaction with dFdCDP not only inactivates the enzyme but also induces significant conformational changes, leading to the formation of tightly bound, inactive oligomeric complexes (e.g., α2β2 in E. coli and α6β6 in humans). nih.gov
Cell-Based Assays
Cell-based assays are fundamental tools for studying the cellular and molecular consequences of drug action. In the study of gemcitabine and its active diphosphate (B83284) metabolite, these assays provide critical data on how the compound affects cancer cells, including mechanisms of sensitivity, the development of resistance, impact on cell growth, and perturbations of the cell cycle.
Utilization of Cell Line Models for Resistance and Sensitivity Studies
Cancer cell lines are indispensable models for investigating the determinants of sensitivity and resistance to chemotherapeutic agents like gemcitabine. These lines, derived from various human tumors, exhibit a range of responses to the drug, which reflects the clinical heterogeneity observed in patients. nih.gov The intracellular conversion of gemcitabine to its active metabolites, dFdCDP and dFdCTP, is a prerequisite for its cytotoxic activity, and differences in this metabolic pathway often underlie resistance. patsnap.comdrugbank.com
Researchers use a diverse panel of cell lines, particularly from pancreatic ductal adenocarcinoma (PDAC), non-small cell lung cancer, and ovarian cancer, to study gemcitabine's effects. drugbank.comnih.govnih.gov By comparing sensitive and resistant cell lines, scientists can identify molecular mechanisms of resistance, which may include altered drug uptake via nucleoside transporters, changes in the activity of activating enzymes like deoxycytidine kinase, or upregulation of the target enzyme, ribonucleotide reductase. nih.govnih.gov
To model acquired resistance, gemcitabine-resistant cell lines are often developed in the laboratory by exposing a parental, sensitive cell line to gradually increasing concentrations of the drug over a prolonged period. nih.govnih.gov These isogenic pairs of sensitive and resistant cells are powerful tools for dissecting the specific molecular changes that lead to a drug-resistant phenotype. nih.gov Studies using such models have shown that resistant cells can exhibit slower growth rates and reduced gemcitabine uptake. nih.gov The characterization of these cell lines provides a basis for exploring strategies to overcome resistance, such as combination therapies. nih.govmdpi.com
| Cell Line | Cancer Type | Gemcitabine Sensitivity (IC50) | Key Findings in Gemcitabine Studies |
| PANC-1 | Pancreatic Adenocarcinoma | 43 nM to 48.55 µM (highly variable) nih.govspandidos-publications.com | Often used as a model for gemcitabine resistance; studies focus on overcoming resistance and synergistic drug combinations. nih.govspandidos-publications.comresearchgate.net |
| MiaPaCa-2 | Pancreatic Adenocarcinoma | ~20 nM to 25 nM nih.govspandidos-publications.com | Used to develop gemcitabine-resistant (GR) sublines for studying acquired resistance mechanisms. nih.govnih.gov |
| BxPC-3 | Pancreatic Adenocarcinoma | ~9.6 nM to 24.14 nM nih.govlsmu.lt | Considered relatively sensitive; used to study intratumoral heterogeneity and cell cycle effects. nih.govnih.gov |
| SW1990 | Pancreatic Adenocarcinoma | 0.07 µg/ml (~266 nM) nih.gov | A gemcitabine-resistant subline (SW1990-GZ) was established to investigate mechanisms of resistance, including reduced drug uptake. nih.gov |
| AsPC-1 | Pancreatic Adenocarcinoma | Less sensitive than BxPC-3 and MiaPaCa-2 nih.gov | Used in pharmacodynamic modeling of gemcitabine's effects on cell cycle and apoptosis. nih.gov |
| MCF-7 | Breast Adenocarcinoma | Variable | Investigated in combination studies to assess cytotoxic versus cytoprotective effects with other agents. mdpi.com |
| A549 | Non-Small Cell Lung Cancer | Variable | Used to study cell cycle arrest induced by gemcitabine. researchgate.net |
IC50 (half-maximal inhibitory concentration) values can vary significantly between studies due to differences in experimental conditions, such as drug exposure time and the specific viability assay used.
Cell Proliferation and Viability Assays
To quantify the cytotoxic effects of gemcitabine, which are mediated by its active metabolites including dFdCDP, researchers employ a variety of cell proliferation and viability assays. These assays measure the ability of a drug to inhibit cell growth or induce cell death and are crucial for determining key parameters like the half-maximal inhibitory concentration (IC50). nih.gov
Commonly used methods include:
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells. nih.govnih.govspandidos-publications.com It is widely used to assess the dose-dependent effects of gemcitabine on various cancer cell lines. researchgate.netlsmu.lt
SRB Assay: The sulforhodamine B (SRB) assay is another colorimetric method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under acidic conditions. creative-bioarray.comwisdomlib.org The amount of bound dye is directly proportional to the total protein mass, and therefore to the cell number. nih.gov It is considered a reliable method for cytotoxicity screening because it is independent of cellular metabolic activity. nih.govnih.gov
Clonogenic Assay (Colony Formation Assay): This assay assesses the long-term survival and reproductive integrity of cells after drug treatment. It measures the ability of a single cell to proliferate and form a colony (typically >50 cells). mdpi.com It is considered a gold standard for determining cytotoxicity as it measures the loss of proliferative capacity, which is a more stringent endpoint than metabolic activity or membrane integrity. lsmu.lt
MTS Assay: Similar to the MTT assay, the MTS assay is a colorimetric method for assessing cell viability. It uses a different tetrazolium compound that is reduced by viable cells into a colored formazan product that is soluble in the cell culture medium, simplifying the protocol. researchgate.net
These assays are routinely used to generate dose-response curves, from which IC50 values are calculated to compare the sensitivity of different cell lines to gemcitabine or to evaluate the efficacy of combination therapies. nih.govmdpi.com
| Assay Name | Principle | Measurement | Advantages |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. researchgate.net | Absorbance of purple formazan product. | Widely used, well-established. nih.gov |
| SRB Assay | Binding of sulforhodamine B dye to total cellular protein in fixed cells. creative-bioarray.com | Absorbance of extracted dye. | Independent of metabolic activity, stable endpoint, cost-effective. nih.govnih.gov |
| Clonogenic Assay | Ability of single cells to proliferate and form colonies after treatment. mdpi.com | Number of colonies formed. | Measures long-term reproductive cell death, considered a gold standard for cytotoxicity. lsmu.lt |
| MTS Assay | Reduction of tetrazolium compound into a soluble formazan product by viable cells. researchgate.net | Absorbance of soluble formazan. | Simpler and faster protocol than MTT as no solubilization step is needed. |
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. In gemcitabine research, it is primarily used to analyze the drug's impact on the cell cycle. nih.govnih.gov
The inhibitory action of this compound (dFdCDP) on ribonucleotide reductase leads to a depletion of the deoxyribonucleotide pool necessary for DNA replication. patsnap.comdrugbank.com This directly interferes with the S phase (synthesis phase) of the cell cycle, causing cells to arrest their progression at this stage. nih.govnih.gov
To perform cell cycle analysis, cells are treated with gemcitabine, harvested, and then stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI) or DAPI. nih.gov As the stained cells flow one-by-one through the cytometer, the intensity of the fluorescence from each cell is measured. This intensity is directly proportional to its DNA content:
Cells in the G1 phase (pre-synthesis) have a normal (2N) amount of DNA.
Cells in the S phase (during synthesis) have a variable amount of DNA between 2N and 4N.
Cells in the G2/M phase (post-synthesis/mitosis) have double the amount of DNA (4N).
The data is typically displayed as a histogram showing the number of cells versus fluorescence intensity. Treatment with gemcitabine results in a characteristic accumulation of cells in the S phase, which can be quantified as a percentage of the total cell population. researchgate.netnih.gov This S-phase arrest is a hallmark of gemcitabine's mechanism of action and can be correlated with its cytotoxic effects. nih.gov Two-dimensional flow cytometry can also be used, for example, by co-staining for a DNA marker and a proliferation marker like Ki-67 or a DNA damage marker like γH2AX, to provide more detailed insights into the cellular response. nih.gov
Q & A
Basic: What is the mechanism by which F2CDP inactivates ribonucleotide reductase (RNR)?
F2CDP inhibits RNR through dual pathways depending on redox conditions. With reductants (e.g., DTT or thioredoxin systems), F2CDP covalently labels the α subunit of RNR via its sugar moiety, forming a stable adduct (1 label per α2β2 complex). This alkylation disrupts enzyme activity and alters α's conformation, as observed via SDS-PAGE migration shifts (e.g., 87 kDa → 110 kDa) . Without reductants , F2CDP inactivates RNR by quenching the essential tyrosyl radical (Y•) on the β subunit and generating a nucleotide-derived radical, detected via EPR spectroscopy. This radical formation correlates with cytosine release and fluoride loss .
Advanced: How can researchers reconcile contradictory data on F2CDP’s dual inactivation pathways?
The apparent contradiction arises from redox-dependent mechanisms. With reductants , inactivation involves covalent modification of C225 in α’s active site, confirmed by mutagenesis (C225S-α lacks labeling) and Sephadex G50 chromatography quantifying 0.5–0.85 eq. cytosine/α release . Without reductants , EPR at 140 GHz reveals a nucleotide-derived radical (g-values: 2.00738, 2.00592, 2.00230), distinct from Y•, which collapses to a doublet with [1′-2H]-F2CDP isotopic labeling . Methodologically, parallel experiments under controlled redox conditions and mutant RNR variants (e.g., C225S, E441Q) clarify pathway-specific outcomes .
Basic: What methodologies are used to study F2CDP-RNR interactions?
Key techniques include:
- Enzyme assays : Activity loss is tracked via dCDP production under varying F2CDP concentrations (3–15 μM RNR, 30 s–20 min incubations) .
- EPR spectroscopy : High-field (140 GHz) EPR resolves overlapping radical signals (e.g., Y• vs. F2CDP-derived radicals) using isotopic labeling ([1′-2H], [5-3H]) .
- SDS-PAGE : Non-boiled samples reveal α’s conformational changes (e.g., 110 kDa band) linked to covalent modification .
- HPLC/Chromatography : DEAE Sephadex A-25 purifies radiolabeled F2CDP (78% yield), while Sephadex G50 quantifies cytosine release .
Advanced: How does isotopic labeling (e.g., [1′-3H], [5-3H]) refine mechanistic studies of F2CDP?
Tritium labeling at C-1′ tracks sugar incorporation into α (e.g., 0.5 eq./α in wt-RNR), while C-5 labeling quantifies cytosine release (0.85 eq./α via HPLC) . For radical studies, [1′-2H]-F2CDP collapses EPR hyperfine interactions (triplet → doublet), confirming radical localization at C-1′ . These labels distinguish metabolic incorporation (sugar) vs. byproduct release (cytosine), resolving stoichiometry and pathway dominance .
Basic: What experimental conditions optimize F2CDP synthesis and purification?
- Synthesis : Phosphorylate [5-3H]-F2CMP using 65 μg/mL hGST-CMPK, 4 mM ATP, and 2 mM DTT (37°C, 30 min).
- Purification : DEAE Sephadex A-25 chromatography isolates F2CDP (78% yield) with UV quantification .
- Radiolabeling : [1′-3H]-F2CDP synthesis requires enzymatic coupling (CMPK) and ATP-driven phosphorylation .
Advanced: How do mutagenesis studies (e.g., C225S, E441Q) elucidate RNR inactivation?
- C225S-α : Eliminates covalent labeling (0.14 eq. vs. 1 eq. in wt-RNR), confirming C225’s role in alkylation. SDS-PAGE shows retained 87 kDa α, unlike wt’s 110 kDa shift .
- E441Q-α : Generates a semidione radical (g = 2.00738) with CDP, analogous to F2CDP’s radical pathway, supporting conserved mechanisms across RNR classes . Mutants decouple redox-dependent inactivation, validating dual pathways .
Basic: How is cytosine release quantified during RNR inactivation?
Cytosine is quantified via:
- HPLC : Using a C-18 column with isocratic elution (50 mM NH4OAc, pH 4.5) to separate cytosine from nucleotides .
- Radiolabeling : [5-3H]-F2CDP releases 0.85 eq. [3H]-cytosine/α under reductant conditions, measured via scintillation counting post-Sephadex G50 filtration .
Advanced: What role does high-field EPR play in analyzing F2CDP-derived radicals?
140 GHz EPR deconvolutes overlapping radical spectra (Y• vs. F2CDP-derived) by exploiting spin-lattice relaxation differences. The nucleotide radical’s g-values (2.00738, 2.00592, 2.00230) match CDP-derived radicals in E441Q-α, supporting a semidione structure . Isotopic ([1′-2H]) substitution collapses hyperfine splitting, confirming radical localization at C-1′ .
Basic: How do SDS-PAGE results inform F2CDP’s impact on RNR structure?
Non-boiled SDS-PAGE reveals α’s conformational shift (87 kDa → 110 kDa) due to covalent modification. Boiling disrupts this, reverting to 87 kDa, indicating reversible structural changes . C225S-α lacks this shift, linking it to active-site alkylation .
Advanced: How can researchers integrate findings from E. coli, human, and L. leichmannii RNRs?
Comparative studies show:
- Alkylation : Human RNR’s C218 (analogous to E. coli C225) is critical for labeling .
- Radical pathways : All RNRs generate nucleotide-derived radicals, but trapping methods (e.g., NaBH4) vary; L. leichmannii yields stable furanone adducts .
- Structural insights : E. coli RNR-F2CDP crystals reveal α’s altered conformation, aiding drug design . Unified models propose conserved inactivation mechanisms across classes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
